molecular formula C15H19NO4 B13469062 (1R)-1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid CAS No. 2832888-48-7

(1R)-1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid

Cat. No.: B13469062
CAS No.: 2832888-48-7
M. Wt: 277.31 g/mol
InChI Key: CQTGRYHSGGWGMZ-GFCCVEGCSA-N
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Description

(1R)-1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid is a complex organic compound with a unique structure that includes an indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid typically involves multiple steps, starting from readily available precursors One common method involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the indene ring system through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific functional groups. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, derivatives of this compound could be investigated for their potential therapeutic properties. The presence of the indene ring system and the Boc-protected amino group makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of (1R)-1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing a free amine that can participate in further reactions. The indene ring system provides a rigid framework that can interact with various biological molecules, potentially affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid methyl ester
  • This compound ethyl ester

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the indene ring system. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial settings.

Properties

CAS No.

2832888-48-7

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-4-carboxylic acid

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-12-8-7-9-10(12)5-4-6-11(9)13(17)18/h4-6,12H,7-8H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1

InChI Key

CQTGRYHSGGWGMZ-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC2=C1C=CC=C2C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C1C=CC=C2C(=O)O

Origin of Product

United States

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